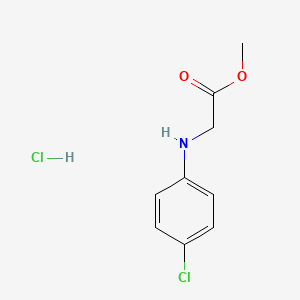

Methyl (4-chlorophenyl)glycinate hcl

Description

Properties

Molecular Formula |

C9H11Cl2NO2 |

|---|---|

Molecular Weight |

236.09 g/mol |

IUPAC Name |

methyl 2-(4-chloroanilino)acetate;hydrochloride |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H |

InChI Key |

IKCYUWRONPQMCK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-chlorophenyl)glycinate hydrochloride can be synthesized through the esterification of glycine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Preparation of Glycine Methyl Ester: Glycine is treated with methanol and hydrochloric acid to form glycine methyl ester hydrochloride.

Substitution Reaction: The glycine methyl ester hydrochloride is then reacted with 4-chlorobenzyl chloride under basic conditions to yield methyl (4-chlorophenyl)glycinate hydrochloride.

Industrial Production Methods

In industrial settings, the production of methyl (4-chlorophenyl)glycinate hydrochloride involves large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1.1. Route via Cyanide-Mediated Amino Acid Formation

The synthesis begins with 4-chlorobenzaldehyde , which undergoes nucleophilic addition with KCN and NH4Cl to form (4-chlorophenyl)glycine. Subsequent esterification with thionyl chloride (SOCl₂) in methanol yields the methyl ester hydrochloride.

Key Steps :

-

Amino Acid Formation :

-

Esterification :

Spectral Data :

-

¹H NMR (MeOD) : δ 7.37–7.28 (m, 4H, C₆H₄), 5.14 (s, 1H, CH), 3.80 (s, 3H, CH₃), 2.37 (s, 3H, CH₃) .

-

¹³C NMR (D₂O) : δ 168.6 (C), 148.2 (C), 134.6 (CH), 132.5 (C) .

1.2. Alternative Esterification Using Trimethylchlorosilane

This method avoids toxic reagents like KCN. Trimethylchlorosilane (TMSCl) reacts with (4-chlorophenyl)glycine in methanol under mild conditions:

Key Steps :

-

Esterification :

Advantages :

1.3. Phase-Transfer Catalysis (PTC) Approach

This method employs o-chlorobenzaldehyde and chloroform with a quaternary ammonium salt (e.g., hexadecyl triphenylphosphorus bromide) as a PTC.

Key Steps :

-

Amino Acid Formation :

-

Esterification :

Optical Isomer Production (Deracemization)

For pharmaceutical applications (e.g., clopidogrel), S-enantiomer enrichment is critical. Attrition-induced grinding of a solid conglomerate in contact with a solution enables deracemization:

Key Steps :

-

Deracemization :

-

Esterification to Clopidogrel Intermediate :

Racemization and Purification

Racemization can occur during synthesis, requiring separation via tartaric acid salt formation or dichloromethane extraction:

Key Steps :

-

Racemization Prevention :

-

Purification :

Research Findings

-

Optical Purity : Attrition-induced grinding achieves near-perfect enantiomeric excess (>99.5%) .

-

Scalability : TMSCl-based methods are industrially viable due to simplicity and reduced toxicity .

-

Functionalization : The compound participates in C-H/N-H oxidative coupling for isoquinoline synthesis under Ru catalysis .

Scientific Research Applications

Methyl (4-chlorophenyl)glycinate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl (4-chlorophenyl)glycinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. Additionally, its structural similarity to glycine allows it to interact with glycine receptors and transporters, modulating neurotransmission and other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (4-chlorophenyl)glycinate HCl belongs to a broader class of substituted glycinate esters. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and synthetic applicability.

Substituent Modifications on the Aromatic Ring

2.1.1. Fluorophenyl Analogs

- Methyl D-2-(4-Fluorophenyl)glycinate HCl (CAS: 439213-22-6): Molecular weight: 219.64 g/mol (vs. 236.10 g/mol for the chlorophenyl derivative). Boiling point: 278.6°C (vs.

2.1.2. Methoxy- and Sulfonyl-Substituted Derivatives

- Methyl N-(3-Chloro-4-Methoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]glycinate (CAS: 425626-62-6): Incorporates a methoxy group and a sulfonyl moiety, increasing molecular complexity and polarity. No melting point data available, but the sulfonyl group likely enhances crystallinity and thermal stability .

Ester Group Variations

- Ethyl N-(4-Chlorophenyl)glycinate (CAS: 2521-89-3):

Chiral Derivatives with Extended Backbones

- Methyl (R)-N-(4-Chlorophenyl)-N-[1-([(R)-2-Hydroxy-1-Phenylethyl]Amino)-1-Oxobutan-2-yl]glycinate (11): Yield: 90% (vs. 84–92% for other derivatives). Physical state: Colorless oil (vs. solid state of the parent compound). High enantiomeric purity (>99% ee) due to stereoselective synthesis .

- Methyl (R)-N-[1-(tert-Butylamino)-1-Oxobutan-2-yl]-N-(4-Chlorophenyl)glycinate (12): Melting point: 82–83°C (vs. 67–69°C for simpler analogs).

Pharmacologically Active Derivatives

- GSK4112 (SR6452) :

Data Tables

Table 1. Physicochemical Comparison of Key Compounds

Table 2. Substituent Effects on Key Properties

Biological Activity

Methyl (4-chlorophenyl)glycinate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antiproliferative properties, mechanisms of action, and relevant case studies.

Methyl (4-chlorophenyl)glycinate hydrochloride is synthesized from 4-chlorobenzaldehyde and glycine derivatives through a series of reactions involving thionyl chloride in methanol. The synthesis yields a white solid with a melting point of 190-192 °C, indicating high purity and stability .

Antiproliferative Activity

Research indicates that methyl (4-chlorophenyl)glycinate exhibits significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

- Cell Lines Tested : The compound has been evaluated against breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), as well as the colon cancer cell line HCT-116.

- MTT Assay Results : The MTT assay demonstrated that methyl (4-chlorophenyl)glycinate significantly inhibits cell viability in MCF-7 cells, with an IC50 value indicative of its effectiveness. The compound showed a lesser effect on MDA-MB-231 and HCT-116 cells, suggesting a selective action against certain cancer types .

The mechanism by which methyl (4-chlorophenyl)glycinate exerts its antiproliferative effects involves:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to G2/M phase arrest in MCF-7 cells, increasing the proportion of cells in this phase from 11.5% to 36.8% after 48 hours of exposure at 2 µM concentration.

- Induction of Apoptosis : The compound also triggered apoptosis, as evidenced by an increase in Annexin V-positive cells from 8.3% in control to 37.4% in treated cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of methyl (4-chlorophenyl)glycinate:

- Anticancer Activity : In studies focusing on various ligands and their metal complexes, methyl (4-chlorophenyl)glycinate was noted for its moderate activity against HepG2 liver cancer cells, with IC50 values ranging from 9.08 to 19.7 µg/ml depending on the specific ligand or complex used .

- Structure-Activity Relationship : Research highlighted the importance of structural modifications in enhancing biological activity. Compounds similar to methyl (4-chlorophenyl)glycinate were analyzed for their interaction with DNA and their ability to inhibit key enzymes involved in cancer progression .

Data Summary Table

| Study | Cell Line | IC50 Value | Mechanism | Outcome |

|---|---|---|---|---|

| MTT Assay | MCF-7 | Not specified | G2/M arrest & apoptosis induction | Significant antiproliferative effect |

| Ligand Evaluation | HepG2 | 9.08 - 19.7 µg/ml | Interaction with DNA | Moderate anticancer activity |

| Structure-Activity | Various | N/A | Enzyme inhibition | Enhanced biological activity observed |

Q & A

Q. What are the common synthetic routes for Methyl (4-chlorophenyl)glycinate HCl, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves esterification of N-(4-chlorophenyl)glycine derivatives under basic conditions. For example, sodium hydride and methyl halides can facilitate ester formation in anhydrous solvents like THF or DMF . Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios of reagents, and purification via recrystallization or chromatography to achieve >95% purity. Evidence from analogous fluorophenyl derivatives suggests that base selection (e.g., triethylamine vs. NaH) impacts yield and stereochemical outcomes .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Structural Confirmation : X-ray crystallography is optimal for resolving stereochemistry (e.g., C–H···π interactions in crystal lattices) . For routine analysis, use H/C NMR to verify ester and chlorophenyl groups (e.g., δ 3.7 ppm for methyl ester protons). Purity Assessment : HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane) is recommended. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 229.70) .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Use PPE (gloves, goggles) during handling to avoid inhalation or skin contact. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How do structural modifications at the chlorophenyl moiety influence the compound’s biological activity and receptor binding?

- Methodological Answer : Comparative studies on fluorophenyl vs. chlorophenyl analogs reveal that halogen electronegativity impacts binding affinity. For example, replacing chlorine with fluorine in glycinate esters reduces steric hindrance but may decrease lipophilicity, altering membrane permeability . Docking simulations (e.g., AutoDock Vina) can predict interactions with targets like Rev-Erbα, where the chlorophenyl group occupies hydrophobic pockets .

Q. What strategies can resolve discrepancies in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times) or impurities. Validate results by:

- Repeating assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).

- Cross-referencing with orthogonal methods (e.g., SPR for binding kinetics vs. luciferase reporter assays).

- Analyzing batch purity via LC-MS to rule out degradation products .

Q. What in silico methods are effective in predicting the pharmacokinetic properties of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.